molecular formula C13H19NO B13302607 N-(Hex-5-en-2-yl)-3-methoxyaniline

N-(Hex-5-en-2-yl)-3-methoxyaniline

Cat. No.: B13302607
M. Wt: 205.30 g/mol
InChI Key: XVTBQDOZNVREOG-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-3-methoxyaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a hex-5-en-2-yl group attached to the nitrogen atom of the aniline ring, with a methoxy group at the 3-position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

    Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(Hex-5-en-2-yl)-3-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of aniline derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor antagonists.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    N-(Hex-5-en-2-yl)aniline: Lacks the methoxy group at the 3-position, resulting in different chemical reactivity and biological activity.

    N-(Hex-5-en-2-yl)-4-methoxyaniline: Has the methoxy group at the 4-position, which can lead to variations in its chemical and biological properties.

    N-(Hex-5-en-2-yl)-2-methoxyaniline: The methoxy group at the 2-position can influence the compound’s reactivity and interactions with molecular targets.

Uniqueness: N-(Hex-5-en-2-yl)-3-methoxyaniline is unique due to the specific positioning of the methoxy group at the 3-position, which can significantly impact its chemical behavior and biological interactions. This structural feature distinguishes it from other similar compounds and can be exploited for the development of novel molecules with desired properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-3-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3

InChI Key

XVTBQDOZNVREOG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC(=CC=C1)OC

Origin of Product

United States

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